molecular formula C10H9FN2O2 B3391689 [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate CAS No. 19580-38-2

[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate

Cat. No.: B3391689
CAS No.: 19580-38-2
M. Wt: 208.19 g/mol
InChI Key: OSMRLEZTUPAFPV-UHFFFAOYSA-N
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Description

[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is an organic compound that features a fluorinated phenyl group, an amino group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate typically involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [Amino(4-chlorophenyl)methylidene]amino prop-2-enoate
  • [Amino(4-bromophenyl)methylidene]amino prop-2-enoate
  • [Amino(4-methylphenyl)methylidene]amino prop-2-enoate

Uniqueness

[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

19580-38-2

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

[[amino-(4-fluorophenyl)methylidene]amino] prop-2-enoate

InChI

InChI=1S/C10H9FN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13)

InChI Key

OSMRLEZTUPAFPV-UHFFFAOYSA-N

SMILES

C=CC(=O)ON=C(C1=CC=C(C=C1)F)N

Isomeric SMILES

C=CC(=O)O/N=C(/C1=CC=C(C=C1)F)\N

Canonical SMILES

C=CC(=O)ON=C(C1=CC=C(C=C1)F)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate
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[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate
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[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate

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